molecular formula C24H26N6O B2398167 N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946219-59-6

N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Número de catálogo: B2398167
Número CAS: 946219-59-6
Peso molecular: 414.513
Clave InChI: QHWWVFMKDBEKLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H26N6O and its molecular weight is 414.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (referred to as NMPP) is a synthetic compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and cell cycle regulation. This article provides a detailed overview of the biological activity of NMPP, including its synthesis, mechanisms of action, and relevant research findings supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula for NMPP is C19H24N4O, indicating a complex structure that includes a pyrazolo[3,4-d]pyrimidine core. The compound's synthesis typically involves multi-step organic reactions designed to achieve its unique pharmacological properties. The presence of substituents such as the methoxyphenyl and piperidine groups enhances its biological activity.

NMPP has been studied for its interaction with various biological targets. Notably, it has shown promising results in binding to cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Molecular docking studies suggest that NMPP forms significant hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory potency against this enzyme .

Anticancer Properties

NMPP has demonstrated notable anticancer activity across various cancer cell lines. A comparative study indicated that compounds structurally related to NMPP exhibited significant cytotoxic effects:

CompoundCell LineIC50 (µM)Mechanism
NMPPHeLa2.59Induces apoptosis and cell cycle arrest at S phase
DoxorubicinHeLa2.35Standard chemotherapeutic agent
Compound 14gMCF74.66Induces G2/M phase arrest

In these studies, NMPP was found to induce early and late apoptosis in HeLa cells significantly more than control cells, suggesting a robust anticancer mechanism .

Cell Cycle Arrest

Research indicates that NMPP can arrest the cell cycle at specific phases depending on the cancer type. For instance, in HeLa cells, it primarily induces S phase arrest, while other derivatives showed G2/M phase arrest in MCF7 cells . This selective action underscores the potential of NMPP as a targeted therapeutic agent.

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of NMPP:

  • Study on Anticancer Activity : A comprehensive evaluation of various pyrazolopyrimidine derivatives revealed that those with similar structures to NMPP exhibited significant inhibition of cancer cell proliferation across multiple types, including lung and breast cancers .
  • Molecular Modeling Studies : In silico modeling has suggested that modifications to the substituent groups on the pyrazolo[3,4-d]pyrimidine scaffold can enhance selectivity and potency against specific cancer targets .
  • Pharmacokinetic Properties : The methoxy group in NMPP is believed to improve lipophilicity and bioavailability compared to other derivatives lacking such modifications, which could enhance therapeutic efficacy .

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has demonstrated significant anticancer properties, particularly against various cancer cell lines. Research indicates that it acts as a potent inhibitor of cell proliferation and induces apoptosis (programmed cell death) in cancer cells.

Case Study: Dual EGFR/VGFR2 Inhibition

A study highlighted the compound's effectiveness as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2). The compound exhibited an IC50 value range of 0.3 to 24 µM across different cancer cell lines. Notably, one derivative showed an IC50 of 0.3 µM against EGFR, indicating its potential as a targeted therapy for cancers driven by these pathways .

Neuropharmacological Applications

Beyond oncology, the compound may have implications in neuropharmacology due to its structural features resembling known neuroactive agents.

Potential for Neurological Disorders

Research into related compounds has indicated potential benefits in treating neurological disorders by modulating neurotransmitter systems or providing neuroprotective effects. The piperidine moiety is particularly noted for its activity on various receptors involved in neurological processes .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship is crucial for optimizing the efficacy of this compound.

Synthesis Overview

The synthesis typically involves multiple steps starting from pyrazolo[3,4-d]pyrimidine derivatives. The process includes chlorination, hydrazinolysis, and condensation with aromatic aldehydes or ketones to yield the final product .

Table: Key Derivatives and Their Activities

Compound IDStructureActivityIC50 (µM)Target
Compound 5iCompound 5iDual EGFR/VGFR2 Inhibitor0.3 (EGFR)Cancer
Compound 14gCompound 14gApoptosis Inducer2.59 (HeLa)Cancer
Compound 9aCompound 9aCell Cycle Arrest2.35 (Doxorubicin Comparison)Cancer

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine scaffolds. Key steps include:

  • Alkylation/amination : Reacting a 4-chloro intermediate (e.g., 4-chloro-pyrazolo[3,4-d]pyrimidine) with 4-methylpiperidine under reflux in polar aprotic solvents like DMF or DMSO to introduce the piperidinyl group .
  • Buchwald-Hartwig coupling : Introducing the 3-methoxyphenylamine moiety via palladium-catalyzed cross-coupling, requiring optimized conditions (e.g., Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ base) to ensure regioselectivity .
  • Purification : Column chromatography or recrystallization from ethanol/DCM mixtures to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm substitution patterns, aromatic protons, and methoxy/piperidinyl groups. For example, methoxy protons resonate at ~3.8 ppm, while piperidinyl methyl groups appear at ~1.2 ppm .
  • HRMS : Validates molecular weight (e.g., m/z calculated for C₂₄H₂₆N₆O: 426.2167; observed: 426.2165) .
  • X-ray crystallography : Resolves bond angles and spatial arrangements, particularly for resolving tautomeric forms in the pyrazolo[3,4-d]pyrimidine core .

Q. What initial biological screening assays are recommended for this compound?

  • Kinase inhibition assays : Test against panels of tyrosine or serine/threonine kinases (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be resolved?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) to rule out variability .
  • Orthogonal assays : Confirm kinase inhibition using SPR (surface plasmon resonance) alongside enzymatic assays to assess direct binding .
  • Metabolic stability checks : Use liver microsome assays to ensure observed activities are not artifacts of compound degradation .

Q. What strategies optimize the synthetic yield of the 4-methylpiperidin-1-yl substituent?

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., N-oxide formation) .
  • Catalyst screening : Test alternatives to Pd(OAc)₂, such as Pd₂(dba)₃, which may improve coupling efficiency for sterically hindered amines .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hr to 2 hr) while maintaining >80% yield .

Q. How can computational modeling predict binding modes to kinase targets?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for Aurora B) to identify key interactions (e.g., hydrogen bonds with hinge-region residues) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperidinyl group in the hydrophobic pocket .
  • Free-energy calculations : Apply MM-GBSA to rank binding affinities against homologous kinases (e.g., EGFR vs. HER2) .

Q. What structural analogs show divergent biological activities, and why?

Analog Substituent Modifications Activity Shift Key Reference
6-(piperidin-1-yl) → 6-(morpholin-4-yl)Reduced lipophilicityLoss of kinase inhibition
3-methoxyphenyl → 4-fluorophenylEnhanced π-stackingImproved IC₅₀ against EGFR (0.2 μM → 0.08 μM)
4-methylpiperidin-1-yl → 4-ethylpiperidin-1-ylIncreased steric bulkReduced solubility but higher metabolic stability

Q. Methodological Guidance for Data Contradictions

Q. How to address discrepancies in reported kinase selectivity profiles?

  • Panel expansion : Test against broader kinase families (e.g., CMGC, AGC) to identify off-target effects .
  • Covalent binding checks : Use LC-MS to detect irreversible adduct formation, which may explain inconsistent IC₅₀ values .

Q. What experimental controls are essential for SAR studies?

  • Positive controls : Include known inhibitors (e.g., Imatinib for kinases) to validate assay conditions .
  • Solubility controls : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Propiedades

IUPAC Name

N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c1-17-11-13-29(14-12-17)24-27-22(26-18-7-6-10-20(15-18)31-2)21-16-25-30(23(21)28-24)19-8-4-3-5-9-19/h3-10,15-17H,11-14H2,1-2H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWWVFMKDBEKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.